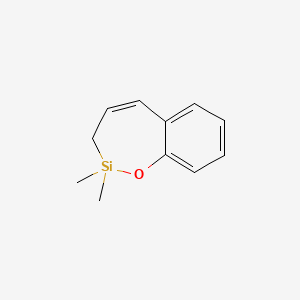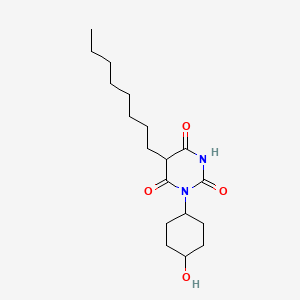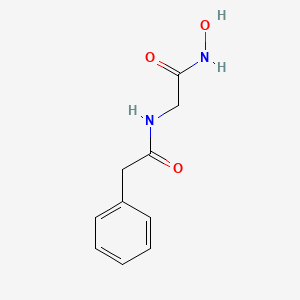
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine typically involves the cyclization of substituted isoindole derivatives. One common method includes the use of ortho-hydroxyacetophenone and N-benzylpiperidone, followed by cyclization under specific conditions . Microwave heating has also been employed to synthesize related benzoxazepine analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxasilepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and organic electronics.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in influencing cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Studied for their biological activities, including pancreatic β-cell KATP channel opening.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine stands out due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.
Eigenschaften
CAS-Nummer |
923591-79-1 |
|---|---|
Molekularformel |
C11H14OSi |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-1,2-benzoxasilepine |
InChI |
InChI=1S/C11H14OSi/c1-13(2)9-5-7-10-6-3-4-8-11(10)12-13/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
CSDUSDNVPNFPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC=CC2=CC=CC=C2O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)


![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

